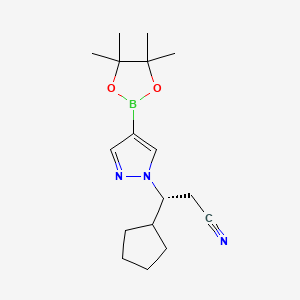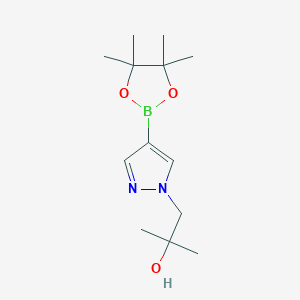
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Übersicht
Beschreibung
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, also known as EPQCC, is a chemical compound often used in scientific research1. It has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.
Synthesis Analysis
The synthesis of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly mentioned in the search results. However, quinoline compounds have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach2.Molecular Structure Analysis
The molecular structure of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly provided in the search results. However, it is known that quinoline, a component of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety2.Chemical Reactions Analysis
The specific chemical reactions involving 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not detailed in the search results. However, quinoline compounds are known to undergo a wide range of reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly provided in the search results. However, it is known that it has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Drug Development
- Application Summary : This compound has been studied for its potential role in drug development. It has shown promising results in preclinical studies as a potential anticancer agent.
- Results or Outcomes : The compound has shown promising results in preclinical studies as a potential anticancer agent. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
-
Scientific Field : Industrial Research
- Application Summary : This compound has been used in industrial research to improve product quality and efficiency.
- Results or Outcomes : The outcomes of using this compound in industrial research would also depend on the specific experiment. It could potentially contribute to improvements in product quality and efficiency.
-
Scientific Field : Green Chemistry
- Application Summary : This compound is involved in one of the greener quinoline synthesis protocols .
- Results or Outcomes : The outcomes of using this compound in green chemistry would also depend on the specific experiment. It could potentially contribute to more sustainable and environmentally friendly chemical processes .
-
Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would also depend on the specific experiment. It could potentially contribute to the synthesis of new molecules .
-
Scientific Field : Material Science
- Application Summary : This compound has been used in material science research to improve the properties of materials.
- Results or Outcomes : The outcomes of using this compound in material science research would also depend on the specific experiment. It could potentially contribute to improvements in material properties.
Safety And Hazards
The safety and hazards associated with 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions for the research and application of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBJDYTSSMRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)



